1-(2-Aminopyridin-4-yl)ethanone
Overview
Description
1-(2-Aminopyridin-4-yl)ethanone is a useful research compound. Its molecular formula is C7H8N2O and its molecular weight is 136.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photophysics Studies
1-(4'-Amino-biphenyl-4-yl)-ethanone (ABE), a compound structurally related to 1-(2-Aminopyridin-4-yl)ethanone, has been investigated for its photophysical properties. In a study by Ghoneim (2001), ABE exhibited a significant red-shift in its fluorescence in an ethanol solution, which was interpreted as a result of microscopic solvent heterogeneity. This finding suggests potential applications in studying solvent effects on molecular fluorescence properties (Ghoneim, 2001).
Organic Synthesis
A study by Ankati & Biehl (2010) described the microwave-assisted synthesis of various 2-amino derivatives of thieno[2,3-b]pyridin-2-amine, utilizing 1-(2-chloropyridin-3-yl)ethanone and different primary amines. This study highlights the role of compounds like this compound in the synthesis of complex organic molecules (Ankati & Biehl, 2010).
Luminescent Material Research
Xu et al. (2010) investigated the luminescent properties of terbium and europium complexes with an amino-alkenone type ligand, closely related to this compound. This study revealed that the Tb(III) complex exhibited characteristic emissions under UV light, indicating potential applications in the development of luminescent materials (Xu et al., 2010).
Mechanism of Action
Target of Action
The primary target of 1-(2-Aminopyridin-4-yl)ethanone is the glycosylphosphatidylinositol (GPI)-anchored wall transfer protein 1 (Gwt1) . This protein is essential for trafficking and anchoring GPI anchor proteins to the outer cell wall in fungi .
Mode of Action
This compound acts by inhibiting the function of Gwt1 . This inhibition affects the integrity of the fungal cell wall, thus increasing recognition of the fungus by immune cells .
Biochemical Pathways
The inhibition of Gwt1 disrupts the normal functioning of the fungal cell wall . This leads to an increased recognition of the fungus by immune cells, thereby enhancing the body’s immune response against the fungus .
Result of Action
The result of the action of this compound is the disruption of the fungal cell wall integrity, leading to an enhanced immune response against the fungus . This makes it a potential therapeutic agent for treating invasive fungal infections .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C . These conditions help maintain the stability and potency of the compound. Furthermore, the compound’s action can also be influenced by the physiological environment within the body, such as pH levels, presence of other compounds, and individual metabolic differences.
Properties
IUPAC Name |
1-(2-aminopyridin-4-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5(10)6-2-3-9-7(8)4-6/h2-4H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNURVDNAKVKGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00521846 | |
Record name | 1-(2-Aminopyridin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00521846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42182-25-2 | |
Record name | 1-(2-Aminopyridin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00521846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.